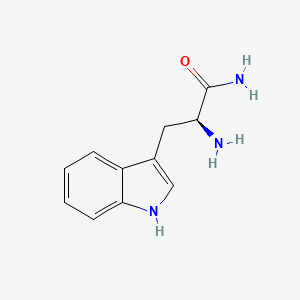

L-Tryptophanamid

Übersicht

Beschreibung

Tryptophanamid ist eine organische Verbindung, die zur Klasse der Tryptamine und Derivate gehört. Sie ist strukturell durch einen Indolring gekennzeichnet, der an der 3-Position durch ein Ethanamin substituiert ist.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tryptophanamid kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Amidierung von Tryptophan. Dieser Prozess beinhaltet typischerweise die Reaktion von Tryptophan mit einer Aminquelle unter bestimmten Bedingungen, um Tryptophanamid zu bilden. Die Reaktionsbedingungen umfassen häufig die Verwendung von Kupplungsmitteln wie Carbodiimiden, um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen ist die mikrobielle Fermentation eine bevorzugte Methode zur Herstellung von Tryptophan und seinen Derivaten, einschließlich Tryptophanamid. Die metabolische Ingenieurwissenschaft von Mikroorganismen wie Escherichia coli ermöglicht die effiziente Produktion von Tryptophan, das dann durch enzymatische oder chemische Prozesse in Tryptophanamid umgewandelt werden kann .

Wissenschaftliche Forschungsanwendungen

Tryptophanamid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie dient es als Modellverbindung für die Untersuchung von Protein-Wechselwirkungen und Enzymmmechanismen. In der Medizin werden Tryptophanamid-Derivate hinsichtlich ihrer potenziellen therapeutischen Wirkungen untersucht, einschließlich ihrer Rolle in Arzneimittel-Abgabesystemen .

Wirkmechanismus

Der Wirkmechanismus von Tryptophanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Ein bekanntes Ziel ist die Tryptophan-tRNA-Ligase, ein Enzym, das an der Proteinsynthese beteiligt ist. Tryptophanamid bindet an dieses Enzym, beeinflusst seine Aktivität und wirkt sich so auf die Proteinsynthesewege aus . Zusätzlich kann Tryptophanamid mit anderen Proteinen und Enzymen interagieren, ihre Funktionen modulieren und zu seinen biologischen Wirkungen beitragen .

Wirkmechanismus

Target of Action

L-Tryptophanamide, also known as Tryptophanamide, primarily targets the Tryptophan–tRNA ligase in both humans and Geobacillus stearothermophilus . This enzyme plays a crucial role in protein synthesis, specifically in the process of attaching tryptophan to its corresponding tRNA during translation .

Mode of Action

It is known that l-tryptophanamide has the ability to self-assemble into supramolecular networks in aqueous solution

Biochemical Pathways

L-Tryptophanamide is involved in the tryptophan metabolic pathways . Tryptophan is an essential amino acid and a precursor to several bioactive compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . A significant portion of tryptophan is utilized for 5-HT synthesis, while a larger fraction enters the kynurenic pathway . The enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) catalyze the first stage of the kynurenic pathway .

Pharmacokinetics

It has been reported that l-tryptophanamide can form nanoaggregates that show good stability . These nanoaggregates have the potential to bind to other molecules, such as curcumin, and improve their bioavailability .

Result of Action

It has been suggested that l-tryptophanamide may interact with serum proteins such as bovine serum albumin (bsa), which is known to improve the bloodstream transportation and bioavailability of its cargo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Tryptophanamide. For instance, the self-assembly of L-Tryptophanamide into supramolecular networks is influenced by the aqueous environment .

Biochemische Analyse

Biochemical Properties

L-Tryptophanamide is involved in several biochemical reactions. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are crucial for the metabolism of tryptophan. These interactions facilitate the conversion of L-Tryptophanamide into other biologically active compounds, such as serotonin and kynurenine . Additionally, L-Tryptophanamide binds to proteins and other biomolecules, influencing their structure and function.

Cellular Effects

L-Tryptophanamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, L-Tryptophanamide can activate the mTOR signaling pathway, which is essential for cell growth and proliferation . It also affects the expression of genes involved in immune response and inflammation, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of L-Tryptophanamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, L-Tryptophanamide inhibits the activity of indoleamine 2,3-dioxygenase, resulting in increased levels of tryptophan and its metabolites . This inhibition can affect immune responses and other physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Tryptophanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that L-Tryptophanamide can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to L-Tryptophanamide can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of L-Tryptophanamide vary with different dosages in animal models. At low doses, L-Tryptophanamide can enhance cellular function and promote physiological processes. At high doses, it may exhibit toxic or adverse effects, such as inducing necrosis in certain cell types . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

L-Tryptophanamide is involved in several metabolic pathways, including the kynurenine pathway and serotonin synthesis. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are essential for the conversion of tryptophan into its metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, L-Tryptophanamide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of L-Tryptophanamide can affect its activity and function, influencing cellular processes and physiological responses.

Subcellular Localization

L-Tryptophanamide’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that L-Tryptophanamide exerts its effects in the appropriate cellular context, impacting various biochemical and physiological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tryptophanamide can be synthesized through several methods. One common approach involves the amidation of tryptophan. This process typically involves the reaction of tryptophan with an amine source under specific conditions to form tryptophanamide. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing tryptophan and its derivatives, including tryptophanamide. Metabolic engineering of microorganisms like Escherichia coli allows for the efficient production of tryptophan, which can then be converted to tryptophanamide through enzymatic or chemical processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tryptophanamid durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Zum Beispiel kann es oxidiert werden, um entsprechende Oxide zu bilden, oder reduziert werden, um Amine zu bilden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Tryptophanamid verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Tryptophanamid gebildet werden, hängen von der Art der Reaktion ab. So kann die Oxidation Oxide ergeben, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten von Tryptophanamid führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Tryptophanamid ähnelt anderen Tryptamin-Derivaten, wie Tryptamin, Serotonin und Melatonin. Diese Verbindungen teilen eine gemeinsame Indolstruktur und zeigen ähnliche biochemische Eigenschaften .

Einzigartigkeit: Was Tryptophanamid von anderen ähnlichen Verbindungen unterscheidet, ist seine spezifische Amid-Funktionsgruppe, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Diese funktionelle Gruppe ermöglicht es Tryptophanamid, an bestimmten Reaktionen und Wechselwirkungen teilzunehmen, die bei anderen Tryptamin-Derivaten nicht beobachtet werden .

Schlussfolgerung

Tryptophanamid ist eine vielseitige Verbindung mit einem großen Potenzial in verschiedenen wissenschaftlichen Bereichen. Seine einzigartige Struktur und Eigenschaften machen es zu einem wertvollen Werkzeug für die Forschung in Chemie, Biologie, Medizin und Industrie. Das Verständnis seiner Herstellungsmethoden, chemischen Reaktionen und Wirkmechanismen kann seine Anwendungen weiter verbessern und zu Fortschritten in diesen Bereichen beitragen.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSKPBDKNIXMBS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316507 | |

| Record name | L-Tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20696-57-5 | |

| Record name | L-Tryptophanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20696-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020696575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-1H-indole-3-propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2B9SB26H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

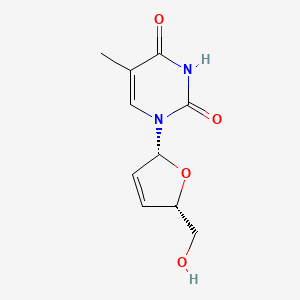

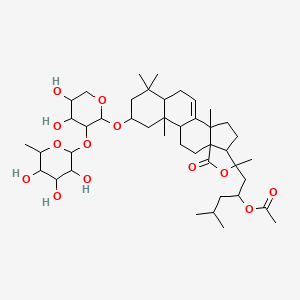

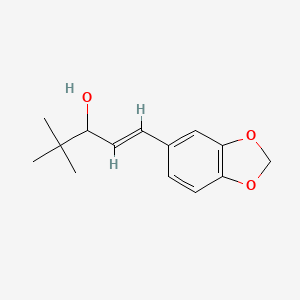

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)